molecular formula C17H16ClNO3 B14816553 Acetic acid, 4-(3-chloro-2-methylphenyliminomethyl)-2-methoxyphenyl ester

Acetic acid, 4-(3-chloro-2-methylphenyliminomethyl)-2-methoxyphenyl ester

Cat. No.: B14816553
M. Wt: 317.8 g/mol
InChI Key: HSFOBGQNZCVHOI-UHFFFAOYSA-N
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Description

4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an imine group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate typically involves a multi-step process. One common method starts with the reaction of 3-chloro-2-methylphenylamine with formaldehyde to form the imine intermediate. This intermediate is then reacted with 2-methoxyphenyl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative.

Scientific Research Applications

4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylphenylamine: A precursor in the synthesis of the target compound.

    2-methoxyphenyl acetate: Another precursor used in the synthesis.

    4-chloro-3-methylphenyl acetate: A structurally similar compound with different substitution patterns.

Uniqueness

4-{[(3-chloro-2-methylphenyl)imino]methyl}-2-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

[4-[(3-chloro-2-methylphenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H16ClNO3/c1-11-14(18)5-4-6-15(11)19-10-13-7-8-16(22-12(2)20)17(9-13)21-3/h4-10H,1-3H3

InChI Key

HSFOBGQNZCVHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

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